molecular formula C9H13BO3S B8204222 (2-Ethoxy-3-(methylthio)phenyl)boronic acid

(2-Ethoxy-3-(methylthio)phenyl)boronic acid

Cat. No. B8204222
M. Wt: 212.08 g/mol
InChI Key: YXWQIPFUHTUXLL-UHFFFAOYSA-N
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Description

“(2-Ethoxy-3-(methylthio)phenyl)boronic acid” is a chemical compound with a molecular weight of 212.08 . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, boronic acids and their esters are generally synthesized through various methods including the asymmetric hydroboration reaction . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13BO3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6,11-12H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids and their esters, including “this compound”, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .

Safety and Hazards

“(2-Ethoxy-3-(methylthio)phenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet recommends avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

(2-ethoxy-3-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWQIPFUHTUXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)SC)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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